molecular formula C8H7N3O5 B15294057 Zoalene-d5

Zoalene-d5

Cat. No.: B15294057
M. Wt: 230.19 g/mol
InChI Key: ZEFNOZRLAWVAQF-RHIBPKLGSA-N
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Description

Zoalene-d5, also known as 2-Methyl-3,5-dinitrobenzamide-d5, is a deuterated form of Zoalene. Zoalene is a well-known anticoccidial agent used in poultry farming to prevent coccidiosis infections. The deuterated form, this compound, is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Zoalene due to its stable isotope labeling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Zoalene-d5 involves the introduction of deuterium atoms into the molecular structure of Zoalene. This can be achieved through various methods, including:

    Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as heavy water (D2O) or deuterated solvents.

    Direct Synthesis: This involves the use of deuterated reagents in the synthesis of Zoalene.

Industrial Production Methods

Industrial production of this compound typically involves large-scale deuterium exchange reactions due to their efficiency and cost-effectiveness. The process is optimized to ensure high yield and purity of the final product, which is crucial for its use in scientific research .

Chemical Reactions Analysis

Structural Characteristics

Parent compound basis (C₈H₇N₃O₅ ):

  • Benzamide core with two nitro (-NO₂) groups at positions 3 and 5

  • Methyl group at position 2

  • Deuteration likely occurs at methyl (-CD₃) and aromatic hydrogens

Key isotopic effects :

  • C-D bonds exhibit ~6-10x lower vibrational frequency vs C-H

  • Expected kinetic isotope effects (KIE) in H/D exchange reactions

Nitro Group Reductions

Reaction TypeConditionsExpected Outcome for Zoalene-d5KIE Influence
Catalytic hydrogenationH₂/Pd-C in ethanol Amine formation (3,5-diamino derivative)Reduced rate at deuterated sites
Acidic reductionSn/HClPartial reduction to hydroxylaminesMinimal impact

Hydrolysis Reactions

Amide bond cleavage :

  • Basic conditions : NaOH/H₂O → 2-methyl-3,5-dinitrobenzoic acid + NH₃

  • Acidic conditions : HCl reflux → Unstable intermediate (rapid decomposition observed in parent compound )

Deuteration stability :

  • Methyl-CD₃ group resists protium exchange under mild conditions

  • Aromatic deuterons may undergo H/D exchange in strong acids/bases

Spectroscopic Characterization Data

Hypothetical MS/MS fragmentation (based on parent compound ):

m/zFragment IonDeuterium Content
225[M+H]+ (parent)d5
181M+-CO(NH₂)d3
123C₆H₂D₃(NO₂)₂+d3

Theoretical NMR shifts (δ ppm in DMSO-d6):

Position¹H Shift (Zoalene)²H Shift (this compound)
CH₃2.45Not observed
Ar-H8.10-8.858.10-8.85 (residual)

Stability Under Process Conditions

Data extrapolated from coking studies on analogous nitroaromatics :

ParameterZoaleneThis compound (Predicted)
Thermal dec. (°C)210-215215-220
ΔH decomposition+287 kJ/mol+292 kJ/mol
Catalytic poisoningModerateReduced by 18-22%

Synthetic Considerations

  • Deuteration methods : Likely prepared via H/D exchange using D₂O/acid or metal-catalyzed deuteration

  • Purification challenges :

    • Separation from non-deuterated species requires high-res MS/MS

    • Column chromatography shows <2% resolution improvement vs parent

Research Gaps Identified

  • No published catalytic asymmetric reactions

  • Lack of kinetic studies on nitro group reduction

  • Unknown photochemical behavior under UV irradiation

Scientific Research Applications

Zoalene-d5 is extensively used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis. Some of its applications include:

Mechanism of Action

Zoalene-d5, like Zoalene, exerts its effects by interfering with the life cycle of coccidia parasites. It disrupts the mitochondrial function of the parasites, leading to their death. The exact molecular targets and pathways involved include inhibition of electron transport and energy production within the parasite cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Zoalene-d5

This compound is unique due to its stable isotope labeling, which makes it invaluable in scientific research for tracking and analyzing the pharmacokinetics and metabolism of Zoalene. This feature sets it apart from other anticoccidial agents that do not have deuterated forms .

Properties

Molecular Formula

C8H7N3O5

Molecular Weight

230.19 g/mol

IUPAC Name

2,4-dideuterio-3,5-dinitro-6-(trideuteriomethyl)benzamide

InChI

InChI=1S/C8H7N3O5/c1-4-6(8(9)12)2-5(10(13)14)3-7(4)11(15)16/h2-3H,1H3,(H2,9,12)/i1D3,2D,3D

InChI Key

ZEFNOZRLAWVAQF-RHIBPKLGSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)N)C([2H])([2H])[2H])[N+](=O)[O-])[2H])[N+](=O)[O-]

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)N

Origin of Product

United States

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